molecular formula C11H9NO2 B157690 3-Methylquinoline-4-carboxylic acid CAS No. 1873-51-4

3-Methylquinoline-4-carboxylic acid

Cat. No.: B157690
CAS No.: 1873-51-4
M. Wt: 187.19 g/mol
InChI Key: KXCBWEJWVBHYKF-UHFFFAOYSA-N
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Description

3-methylquinoline-4-carboxylic acid serves as a key synthetic intermediate and pharmacophore in medicinal chemistry research, particularly in the development of novel dihydroorotate dehydrogenase (DHODH) inhibitors . DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition leads to pyrimidine depletion, halting cell cycle progression . This mechanism has been exploited in preclinical studies to target various diseases, including cancer, autoimmune disorders, and viral infections . The quinoline-4-carboxylic acid core is essential for binding, as it mimics the carboxylate of brequinar, a known DHODH inhibitor, forming critical interactions with the enzyme's active site . Beyond its role in DHODH inhibition, the quinoline scaffold is investigated for its broad biological potential. Recent studies on quinoline-related carboxylic acid derivatives have highlighted their promising differentially antiproliferative and anti-inflammatory activities in various human cell lines . These compounds represent a privileged structure in drug discovery, with research indicating potential for repurposing and activity-guided structural modifications to enhance their pharmacological profiles . The synthetic accessibility of quinoline-4-carboxylic acids via methods like the Pfitzinger reaction further makes this compound a versatile starting point for generating diverse chemical libraries for biological screening .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCBWEJWVBHYKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345425
Record name 3-Methylquinoline-4-carboxylic acid
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Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1873-51-4
Record name 3-Methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylquinoline-4-carboxylic acid
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Advanced Synthetic Methodologies for 3 Methylquinoline 4 Carboxylic Acid and Its Analogs

Classical and Modified Cyclization Reactions

Traditional methods for constructing the quinoline (B57606) core often rely on the condensation and subsequent cyclization of aniline (B41778) derivatives with carbonyl-containing compounds. These venerable reactions, though sometimes limited by harsh conditions or moderate yields, remain foundational to the synthesis of quinoline-4-carboxylic acids.

Pfitzinger Reaction Protocols for Quinoline-4-carboxylic Acid Formation

The Pfitzinger reaction, discovered in the late 19th century, is a powerful method for synthesizing substituted quinoline-4-carboxylic acids. researchgate.netwikipedia.org The reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in a basic medium. wikipedia.orgjocpr.com

The mechanism commences with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This intermediate then reacts with the carbonyl compound (in the case of 3-methylquinoline-4-carboxylic acid synthesis, a ketone like 1-([1,1′-biphenyl]-4-yl)propan-1-one) to form an imine, which subsequently tautomerizes to an enamine. wikipedia.orgnih.gov Intramolecular cyclization followed by dehydration yields the final quinoline-4-carboxylic acid. wikipedia.org

A notable application of this reaction is the synthesis of 2-([1,1′-Biphenyl]-4-yl)-3-methylquinoline-4-carboxylic acid, achieved by reacting isatin with 1-([1,1′-biphenyl]-4-yl)propan-1-one in the presence of potassium hydroxide (B78521) in an ethanol (B145695)/water solvent system. nih.gov Similarly, the reaction of 5-substituted isatins with 4'-bromopropiophenone (B130284) has been employed to produce analogs with a C3 methyl group. nih.gov

The Pfitzinger reaction's versatility is further highlighted by its use in preparing various analogs. For instance, reacting isatin with ketones in the presence of potassium hydroxide and ethanol has been a common procedure. jocpr.comui.ac.id Modifications to the traditional Pfitzinger reaction, such as using aqueous acid conditions, have also been developed to afford high yields of a variety of quinoline-4-carboxylic acids. thieme-connect.de

ReactantsProductConditionsYieldReference
Isatin, 1-([1,1′-biphenyl]-4-yl)propan-1-one2-([1,1′-Biphenyl]-4-yl)-3-methylquinoline-4-carboxylic AcidKOH, EtOH/H₂O- nih.gov
5-Substituted isatins, 4′-BromopropiophenoneIntermediates for C3 methyl analoguesKOH, EtOH/H₂O, reflux39–76% nih.gov
Isatin, KetoneQuinoline-4-carboxylic acid derivativeKOH, Ethanol, reflux- jocpr.comui.ac.id
Isatin derivative, KetoneSubstituted quinoline-4-carboxylic acidAqueous acidHigh thieme-connect.de
Isatin, Enaminones3-Aroylketone quinoline-4-carboxylic acidsAqueous NaOH or KOH- researchgate.net
Isatin, 4-Chlorophenylacetic acidQuinoline-4-carboxylic acid intermediateSodium acetate, 200°C- researchgate.net

Doebner Reaction and Related Condensation Pathways

The Doebner reaction, another classical method, involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acid derivatives. iipseries.orgsci-hub.se This three-component reaction offers a direct route to the quinoline core and is particularly useful for synthesizing 2-substituted quinoline-4-carboxylic acids. iipseries.orgresearchgate.net

The reaction mechanism is thought to proceed through the formation of an imine from the aniline and aldehyde, which then undergoes a Michael-type addition with the enolate of pyruvic acid. Subsequent cyclization, dehydration, and aromatization lead to the final quinoline product. nih.gov

While the conventional Doebner reaction can suffer from low yields, especially with electron-deficient anilines, a modified "Doebner hydrogen-transfer reaction" has been developed. nih.gov This improved protocol allows for the synthesis of substituted quinolines from anilines with both electron-withdrawing and electron-donating groups in good yields. nih.gov For example, the synthesis of quinoline-4-carboxylic acid derivatives from electron-deficient anilines like 6-(trifluoromethoxy)aniline has been successfully achieved using BF₃·THF as a catalyst in acetonitrile (B52724). nih.gov

The Doebner-Miller reaction, a related pathway, utilizes α,β-unsaturated carbonyl compounds reacting with anilines, typically catalyzed by Lewis or Brønsted acids, to form quinolines. wikipedia.orgsynarchive.com

ReactantsCatalyst/ConditionsProductYieldReference
Aniline, Aldehyde, Pyruvic acidVariousQuinoline-4-carboxylic acid derivative- iipseries.orgsci-hub.se
6-(Trifluoromethoxy)aniline, Benzaldehyde (B42025), Pyruvic acidBF₃·THF, MeCN, 65°C2-Phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid82% (large scale) nih.gov
Aniline, α,β-Unsaturated carbonyl compoundLewis or Brønsted acidsQuinoline derivative- wikipedia.orgsynarchive.com
Aniline derivatives, Pyruvic acidEthanol, reflux2-Methylquinoline-4-carboxylic acid derivatives- sci-hub.se

Multi-Step Approaches from Precursors

Beyond single-pot cyclizations, multi-step synthetic sequences offer greater control and flexibility in accessing complex quinoline-4-carboxylic acid analogs. These approaches often involve the initial synthesis of a key intermediate, which is then elaborated to the final target molecule.

One such strategy involves the preparation of 3,8-dimethylquinoline (B3349175) from o-toluidine (B26562) and methacrolein (B123484) in sulfuric acid, which is then oxidized using nitric acid in the presence of vanadium ions to yield 3-methylquinoline-8-carboxylic acid. google.com

Another example is the synthesis of 2-methyl-3-hydroxyquinoline-4-carboxylic acids. A process has been developed involving the reaction of halogen-acetones with salts of isatic acids in the presence of alkaline-earth hydroxides, which provides good yields in a shorter time frame compared to previous methods. google.com

Furthermore, the synthesis of more complex analogs can be achieved through a series of reactions. For instance, after obtaining a quinoline-4-carboxylic acid core via a Pfitzinger reaction, further modifications such as esterification with iodomethane (B122720) in the presence of cesium carbonate, followed by Suzuki coupling with a boronic acid, can be performed to introduce additional diversity. nih.gov

Modern Catalytic Synthetic Strategies

In recent years, modern catalytic methods have emerged as powerful tools for the synthesis of quinolines, offering milder reaction conditions, higher efficiency, and broader functional group tolerance compared to classical methods.

Palladium-Catalyzed Cross-Coupling Techniques

Palladium catalysis has revolutionized organic synthesis, and its application to quinoline chemistry is no exception. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are instrumental in the late-stage functionalization of the quinoline scaffold. nih.gov

For example, a quinoline core bearing a bromine atom can be coupled with various boronic acids to introduce a wide range of aryl or heteroaryl substituents. nih.gov This approach allows for the rapid generation of a library of analogs from a common intermediate. Palladium catalysts are also employed in C-H functionalization reactions, providing a direct method for introducing substituents onto the quinoline ring system without the need for pre-functionalized starting materials. rsc.org

Palladium-catalyzed carbonylation reactions have also been explored for the synthesis of carboxylic acid derivatives from alkenes, which could be a potential route to precursors for quinoline synthesis. universiteitleiden.nluniversiteitleiden.nl

Reaction TypeCatalyst SystemSubstratesProductReference
Suzuki CouplingPd(PPh₃)₄, K₂HPO₄Brominated quinoline ester, R₁-boronic acidC3 methyl quinoline analogues nih.gov
C-H ArylationPalladium catalystDihydroisoquinolinesC-4 arylated isoquinolines rsc.org
Carbonylative CyclizationPd(OAc)₂, LigandsPentenoic acidsCyclic anhydrides universiteitleiden.nl
Suzuki-Miyaura Coupling(η³-1-tBu-indenyl)Pd(IPr)(Cl)Diarylmethyl esters, Aryl boronic acidsTriarylmethanes nih.gov

Indium(III) Chloride and Other Lewis Acid Catalysis

Lewis acids play a crucial role in catalyzing various steps in quinoline synthesis, including the Doebner-Miller and related reactions. wikipedia.org Indium(III) chloride (InCl₃) has emerged as a particularly effective catalyst for the synthesis of quinoline-4-carboxylic acid derivatives. thieme-connect.com

A notable application of indium(III) chloride is in a Povarov-like cyclization of N-arylimines with 2-substituted acrylates or acrylamides, often under microwave activation. thieme-connect.com This method provides a rapid entry to a variety of quinoline-4-carboxylic acids and amides under mild conditions. Spectroscopic and theoretical studies suggest that InCl₃ facilitates the cyclization by acting as a chelating agent between the two reactants. thieme-connect.com

Other Lewis acids, such as tin tetrachloride and scandium(III) triflate, are also known to catalyze the Doebner-Miller reaction. wikipedia.org The choice of Lewis acid can significantly influence the reaction's efficiency and selectivity.

CatalystReaction TypeSubstratesConditionsProductReference
Indium(III) ChloridePovarov-like cyclizationN-arylimines, 2-substituted acrylates/acrylamidesMicrowave activationQuinoline-4-carboxylic acid derivatives thieme-connect.com
Tin TetrachlorideDoebner-Miller reactionAniline, α,β-unsaturated carbonyl compound-Quinoline derivative wikipedia.org
Scandium(III) TriflateDoebner-Miller reactionAniline, α,β-unsaturated carbonyl compound-Quinoline derivative wikipedia.org
BF₃·THFDoebner hydrogen-transferAniline, Benzaldehyde, Pyruvic acidMeCN, 65°CQuinoline-4-carboxylic acid derivative nih.gov

Environmentally Benign (Green) Chemistry Approaches

The synthesis of this compound and its analogs has increasingly benefited from the principles of green chemistry, which prioritize the reduction of hazardous substances, energy consumption, and waste. researchgate.netimist.ma These modern approaches offer significant advantages over traditional synthetic routes that often involve toxic reagents, harsh conditions, and lengthy reaction times. researchgate.netimist.mamdpi.com

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govconicet.gov.ar The use of microwave irradiation allows for rapid and uniform heating of the reaction mixture, which can minimize the formation of by-products. nih.govconicet.gov.ar

In the context of quinoline-4-carboxylic acid synthesis, microwave irradiation has been successfully employed to drive reactions that would otherwise require several hours of reflux. For instance, the synthesis of various quinoline-4-carboxylic acid derivatives via a three-component reaction of aromatic aldehydes, substituted anilines, and pyruvic acid has been achieved in as little as three minutes under microwave conditions at 80 °C, a significant improvement over the 3 hours to overnight required by conventional methods. nih.gov Another study demonstrated that the Gould-Jacobs reaction, a classical method for quinoline synthesis, can be significantly expedited using microwaves, enhancing yields and reducing reaction times. researchgate.net

The Knoevenagel condensation, a key step in the synthesis of certain quinoline derivatives, has also been adapted to microwave conditions. The reaction of 2-methylquinoline-4-carboxylic acid with various arylaldehydes, catalyzed by trifluoroacetic acid, proceeds efficiently under microwave irradiation at 300W and 250°C to yield 2-styrylquinoline-4-carboxylic acids. conicet.gov.ar This method highlights the potential of microwave assistance in creating complex quinoline structures under eco-friendly conditions. conicet.gov.ar

ReactantsCatalystConditionsReaction TimeYieldReference
Aromatic aldehydes, Substituted anilines, Pyruvic acidp-Toluenesulfonic acid (p-TSA)Microwave, 80°C, Ethanol3 min50-80% nih.gov
2-methylquinoline-4-carboxylic acid, ArylaldehydesTrifluoroacetic acid (TFA)Microwave, 300W, 250°C, NeatNot specifiedGood conicet.gov.ar
Substituted anilines, Diethyl ethoxymethylenemalonateNoneMicrowave, 70°C2 min97% conicet.gov.ar
Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a cornerstone of green chemistry, as it reduces environmental pollution and health hazards. Solvent-free, or neat, reaction conditions have been successfully applied to the synthesis of quinoline-4-carboxylic acid derivatives, often in conjunction with catalysts to facilitate the reaction. researchgate.netnih.gov

One notable example is the one-pot synthesis of 2-arylquinoline-4-carboxylic acids from the reaction of anilines, various benzaldehyde compounds, and pyruvic acid. researchgate.net This reaction, when catalyzed by Fe3O4@SiO2@(CH2)3-Urea-Thiazole Sulfonic Acid Chloride, proceeds without any solvent to give excellent yields (84-93%) within a short timeframe (12-30 minutes). researchgate.net The use of a solid-supported catalyst in a solvent-free system simplifies product purification and catalyst recovery.

The Friedländer annulation, another important route to quinolines, has also been adapted to solvent-free conditions. Using certain nanocatalysts, the reaction can be carried out at 100 °C to produce quinolines in good to high yields (68–98%). nih.gov Ionic liquids have also been employed as catalysts in solvent-free Friedländer reactions, offering a green alternative to traditional methods. mdpi.com

Reaction TypeReactantsCatalystConditionsYieldReference
Doebner ReactionAniline, Benzaldehyde, Pyruvic AcidFe3O4@SiO2@(CH2)3-Urea-Thiazole Sulfonic Acid ChlorideSolvent-free, One-pot84-93% researchgate.net
Friedländer AnnulationDicarbonyl compounds, Aminoaryl ketonesNanomaterialSolvent-free, 100°C68-98% nih.gov
Friedländer Reaction2-Aminoarylketones, Carbonyl compoundsIonic liquid [bmim]HSO4Solvent-freeHigh mdpi.com
Application of Nanoparticle Catalysts

Nanocatalysts offer several advantages over conventional homogeneous and heterogeneous catalysts, including high surface-area-to-volume ratios, increased reactivity, and better selectivity. acs.orgtaylorfrancis.com Their application in the synthesis of quinolines represents a significant advancement in green chemistry. acs.org

Copper-based nanoparticles have demonstrated high efficiency in catalyzing the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives. nih.gov These reactions can be conducted under solvent-free conditions at 80 °C, producing the desired products in good yields with short reaction times. nih.gov The catalyst's nanoscale size is crucial to its high performance.

Magnetic nanoparticles, such as those based on iron oxide (Fe3O4), have also been utilized. nih.gov These catalysts are particularly advantageous due to their easy separation from the reaction mixture using an external magnet, facilitating their reuse. For instance, Fe3O4 nanoparticles functionalized with amino groups have been used to catalyze the Friedländer synthesis of quinoline derivatives in ethanol, achieving good yields (68–96%). nih.gov

CatalystReactantsSolventTemperatureYieldReference
Copper NanoparticlesPyruvic acid, 1-Naphthylamine, BenzaldehydesSolvent-free80°CGood nih.gov
Fe3O4 Nanoparticles (amino-functionalized)α-Methylene ketones, 2-Aminoaryl ketonesEthanol60°C68-96% nih.gov
Ru nanolayers on Praseodymium oxide2-Aminobenzyl alcohol, KetonesMesitylene170°C51-95% acs.org

Regioselectivity and Yield Optimization in Synthetic Processes

Controlling the substitution pattern (regioselectivity) and maximizing the product quantity (yield) are critical aspects of synthesizing specific molecules like this compound. The choice of synthetic route and reaction conditions plays a pivotal role in achieving the desired outcome.

The Pfitzinger reaction is a key method for controlling the regiochemistry to produce 3-substituted quinoline-4-carboxylic acids. To synthesize analogs containing a methyl group at the C3 position, a 5-substituted isatin can be reacted with a propiophenone (B1677668) derivative, such as 4'-bromopropiophenone. nih.gov This specific choice of reactants directs the formation of the quinoline ring in a way that places the methyl group at the desired C3 position.

Yield optimization often involves a systematic study of reaction parameters. In the Doebner reaction for synthesizing quinoline-4-carboxylic acids, the choice of acid catalyst and solvent is crucial. While traditional conditions sometimes result in low yields, especially with electron-deficient anilines, the use of catalysts like Boron trifluoride etherate (BF3·THF) in a suitable solvent such as acetonitrile (MeCN) has been shown to significantly improve yields. nih.gov Further optimization, such as the dropwise addition of pyruvic acid, can suppress side reactions and further enhance the yield. nih.gov

Challenges can arise in subsequent steps, such as ester hydrolysis. For C3-methyl substituted quinoline-4-carboxylic esters, standard mild hydrolysis conditions may be ineffective. Harsher conditions can lead to side product formation, necessitating alternative deprotection strategies like the use of Boron tribromide (BBr3) to obtain the final carboxylic acid in good yield. nih.gov

ReactionReactantsKey Condition for OptimizationOutcomeReference
Pfitzinger Reaction5-substituted isatin, 4'-bromopropiophenoneChoice of ketone reactantRegioselective formation of C3-methyl group nih.gov
Doebner ReactionElectron-deficient aniline, Benzaldehyde, Pyruvic acidUse of BF3·THF catalyst in MeCNImproved yield (e.g., 82% on a large scale) nih.gov
Ester HydrolysisC3-methyl-quinoline-4-carboxylateUse of BBr3 instead of NaOHSuccessful deprotection to carboxylic acid nih.gov

Chemical Transformations and Derivatization Strategies

Functional Group Modification of the Carboxylic Acid Moiety

The carboxylic acid functional group is a versatile handle for a variety of chemical modifications, allowing for the synthesis of esters, amides, and hydrazides. These transformations proceed through nucleophilic acyl substitution, where a nucleophile replaces the hydroxyl group of the carboxylic acid. nih.gov

Esterification and Amidation Reactions

Esterification: The conversion of 3-methylquinoline-4-carboxylic acid to its corresponding esters can be achieved through several established methods. The Fischer-Speier esterification, a classic approach, involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). researchgate.netgoogle.com This reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the ester product. researchgate.net Another effective method involves the initial formation of a cesium salt of the carboxylic acid, which is then reacted with an alkyl halide, like iodomethane (B122720), to yield the methyl ester. nih.gov This approach can be advantageous when the Fischer-Speier conditions are low-yielding. nih.gov

Amidation: The synthesis of amides from this compound requires the activation of the carboxylic acid group to facilitate the reaction with an amine. A common strategy is the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt). acgpubs.org This method facilitates the formation of an amide bond under mild conditions. Alternatively, the carboxylic acid can be first converted to a more reactive acid chloride by treatment with a reagent like thionyl chloride (SOCl₂). The resulting acid chloride readily reacts with a primary or secondary amine to afford the corresponding amide. acgpubs.org It is important to note that direct thermal condensation of carboxylic acids and amines to form amides often requires high temperatures (above 160 °C) due to the initial formation of a less reactive ammonium (B1175870) carboxylate salt. google.com

Table 1: Representative Esterification and Amidation Reactions

Transformation Reagents and Conditions Product Type Reference(s)
Esterification Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (cat.), Reflux Alkyl ester researchgate.netgoogle.com
Esterification 1. Cs₂CO₃, 2. Alkyl halide (e.g., CH₃I), DMF Alkyl ester nih.gov
Amidation Amine, EDC, HOBt, DMF Amide acgpubs.org
Amidation 1. SOCl₂, 2. Amine, THF Amide acgpubs.org

Hydrazide Formation

The synthesis of this compound hydrazide is typically achieved in a two-step process. First, the carboxylic acid is converted to its methyl or ethyl ester, as described in the previous section. The resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like methanol, often under reflux conditions. sigmaaldrich.comresearchgate.net This reaction proceeds via nucleophilic acyl substitution, where the hydrazine acts as the nucleophile, displacing the alcohol from the ester to form the stable hydrazide. This method is a standard and efficient way to produce carboxylic acid hydrazides. researchgate.net

Table 2: Synthesis of this compound hydrazide

Starting Material Reagents and Conditions Product Reference(s)
This compound ethyl ester Hydrazine hydrate, Methanol, Reflux This compound hydrazide sigmaaldrich.comresearchgate.net

Substituent Variation on the Quinoline (B57606) Ring System

Modifying the quinoline ring allows for the introduction of a wide range of functional groups, which can significantly alter the properties of the parent molecule. These modifications can be achieved either by building the quinoline ring with the desired substituents already in place or by performing substitution reactions on the pre-formed quinoline nucleus.

Introduction of Aromatic and Aliphatic Substituents

The introduction of new carbon-carbon bonds on the quinoline ring is a key strategy for creating structural diversity.

Aromatic Substituents: A powerful method for introducing aromatic substituents onto the quinoline ring is through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. nih.gov This strategy typically involves the initial synthesis of a halogenated derivative of this compound (e.g., a bromo- or chloro- derivative). This halogenated quinoline can then be reacted with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to form a new carbon-carbon bond between the quinoline ring and the aromatic substituent. nih.gov

Alternatively, substituted quinoline-4-carboxylic acids can be synthesized from appropriately substituted starting materials using classic named reactions. The Pfitzinger reaction , for instance, involves the condensation of an isatin (B1672199) (or a substituted isatin) with a carbonyl compound containing an α-methylene group (like a ketone) in the presence of a base. By using a substituted isatin or a substituted ketone, one can introduce various groups onto the resulting quinoline ring. Similarly, the Doebner reaction provides a route to quinoline-4-carboxylic acids by reacting an aniline (B41778), an aldehyde, and pyruvic acid. The choice of substituted aniline or aldehyde dictates the substitution pattern on the final quinoline product.

Aliphatic Substituents: The introduction of aliphatic substituents is often accomplished during the synthesis of the quinoline ring itself. For example, in the Pfitzinger reaction, the choice of the ketone component determines the substituent at the 2-position. If a ketone with an aliphatic chain is used, the resulting quinoline will bear that aliphatic group.

Halogenation Reactions

Halogen atoms can be introduced onto the quinoline ring system, providing valuable intermediates for further functionalization, such as cross-coupling reactions. The position of halogenation on the quinoline ring is influenced by the reaction conditions and the existing substituents.

Electrophilic bromination of quinoline itself can lead to different products depending on the reaction temperature. At 300°C in the gaseous phase, bromination yields 3-bromoquinoline, while at higher temperatures (450-500°C), 2-bromoquinoline (B184079) is the major product. acgpubs.org For substituted quinolines, such as 8-hydroxyquinoline, bromination with bromine in acetonitrile (B52724) can lead to the formation of 5,7-dibromo-8-hydroxyquinoline.

The synthesis of chlorinated quinolines can be achieved by starting with a chloro-substituted aniline in a multi-step process. For instance, a chloroaniline can be reacted with β-propiolactone or an acrylic acid derivative, followed by cyclization and subsequent chlorination with phosphorus oxychloride to yield a dichloroquinoline derivative. Halogenated 2-methyl-3-hydroxyquinoline-4-carboxylic acids can also be prepared by using the corresponding halogenated isatins in the Pfitzinger reaction.

Table 3: Representative Halogenation Strategies

Reaction Reagents and Conditions Product Type Reference(s)
Bromination of Quinoline Bromine, 300°C (gas phase) 3-Bromoquinoline acgpubs.org
Bromination of Quinoline Bromine, 450-500°C (gas phase) 2-Bromoquinoline acgpubs.org
Synthesis of Chloroquinolines Chloroaniline, multi-step synthesis involving phosphorus oxychloride Dichloroquinoline derivative
Synthesis of Halogenated Derivatives Halogenated isatin, Ketone, Base (Pfitzinger reaction) Halogenated quinoline-4-carboxylic acid

Nucleophilic and Electrophilic Substitution Pathways

The quinoline ring system can undergo both nucleophilic and electrophilic substitution reactions, with the regioselectivity being directed by the electron distribution in the bicyclic system.

Electrophilic Substitution: The benzene (B151609) ring of the quinoline nucleus is more electron-rich than the pyridine (B92270) ring and is therefore more susceptible to electrophilic attack. Electrophilic substitution reactions, such as nitration and sulfonation, occur preferentially at positions 5 and 8. This is because the cationic intermediate formed by attack at these positions is more stable. For example, nitration of quinoline with a mixture of nitric and sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. The presence of the methyl group at C-3 and the carboxylic acid at C-4 in this compound will further influence the regioselectivity of electrophilic attack.

Nucleophilic Substitution: The pyridine ring of quinoline is electron-deficient and is thus the site of nucleophilic attack. Nucleophilic substitution reactions on the quinoline ring typically occur at the C-2 and C-4 positions. In the case of this compound, the C-4 position is already substituted. Therefore, nucleophilic attack would be expected to occur at the C-2 position, especially if a good leaving group is present at that position. For example, 2,4-dichloroquinolines can undergo selective nucleophilic displacement at the 4-position.

Scaffold Hybridization and Core Restructuring

The development of novel therapeutic agents often involves the strategic combination of different pharmacophoric units to create hybrid molecules with enhanced biological activity or improved pharmacokinetic profiles. Similarly, the fundamental restructuring of a core scaffold can lead to the discovery of new chemical entities with unique properties.

One notable example of scaffold hybridization involves the synthesis of 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives that are hybridized with a benzimidazole (B57391) ring. This approach aims to combine the established biological activities of the quinoline nucleus with the therapeutic potential of the benzimidazole moiety.

A key strategy in drug discovery is "scaffold hopping," where the core molecular framework is replaced with a different, yet functionally similar, scaffold to explore new chemical space and intellectual property opportunities. A documented instance of core restructuring involving a related quinoline derivative is the "scaffold hop" from a quinoline to a 1,7-naphthyridine (B1217170) core. This modification was explored in the design of inhibitors for the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), where the nitrogen atom in the naphthyridine ring was postulated to form a beneficial hydrogen bond interaction with the target enzyme. nih.gov

Bioisosteric Replacements and Functional Group Engineering

Bioisosteric replacement and functional group engineering are fundamental strategies in medicinal chemistry aimed at optimizing the physicochemical and biological properties of a lead compound. These approaches involve the substitution of specific atoms or functional groups with others that possess similar steric and electronic characteristics, with the goal of improving potency, selectivity, metabolic stability, or reducing toxicity.

A comprehensive structure-activity relationship (SAR) study of 69 quinoline-4-carboxylic acid analogs, including the notable anticancer drug candidate brequinar (B1684385) sodium (6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt), has shed light on the critical regions for the biological activity of this class of compounds. nih.gov This study identified three principal regions where specific substitutions are crucial for the inhibition of dihydroorotate dehydrogenase:

The C(2) Position: This position requires bulky and hydrophobic substituents for optimal activity.

The C(4) Position: A strict requirement for the carboxylic acid group or its corresponding salts exists at this position, highlighting its importance for target interaction.

The Benzo Portion of the Quinoline Ring: Appropriate substitutions on the benzene ring of the quinoline scaffold are necessary for potent inhibitory activity. nih.gov

The carboxylic acid group at the C-4 position is a common feature in this class of compounds and is often a key interacting group with biological targets. However, in drug design, it is sometimes desirable to replace the carboxylic acid with a bioisostere to modulate properties such as acidity, membrane permeability, and metabolic stability. Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and 3-hydroxyisoxazoles. These replacements can offer advantages like resistance to glucuronidation, a common metabolic pathway for carboxylic acids.

Functional group engineering also extends to the modification of other substituents on the this compound scaffold. For instance, the synthesis of derivatives with various substituents on the quinoline ring, such as chloro, trifluoromethyl, and ethyl groups, allows for the fine-tuning of the molecule's electronic and lipophilic properties. Furthermore, the carboxylic acid functionality itself can be converted into esters and amides, which can act as prodrugs or exhibit different biological activities.

Below is a table summarizing the structure-activity relationships for some derivatives of this compound.

Compound/DerivativeModificationImpact on Activity
Brequinar Sodium6-fluoro, 2-(2'-fluoro-1,1'-biphenyl-4-yl) substitutionPotent inhibitor of dihydroorotate dehydrogenase
General SARBulky, hydrophobic group at C(2)Necessary for DHODH inhibition
General SARCarboxylic acid at C(4)Strict requirement for DHODH inhibition
General SARSubstitutions on the benzo ringRequired for potent activity

Sophisticated Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR spectroscopy reveals the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. For 3-Methylquinoline-4-carboxylic acid, the spectrum would display distinct signals for the aromatic protons on the quinoline (B57606) ring, the methyl group protons, and the acidic proton of the carboxyl group.

The aromatic region (typically 6.5-8.0 ppm) would show a complex pattern of signals corresponding to the five protons on the fused benzene (B151609) and pyridine (B92270) rings. libretexts.org The proton at position 2 (H2) is expected to be a singlet and appear significantly downfield due to the deshielding effect of the adjacent nitrogen atom and the carboxylic acid. The protons on the benzo- part of the quinoline ring (H5, H6, H7, H8) would exhibit characteristic splitting patterns (doublets and triplets) based on their coupling with adjacent protons. The methyl group protons (3-CH₃) would appear as a sharp singlet in the upfield region (around 2.4-2.7 ppm), typical for an aromatic methyl group. libretexts.org The carboxylic acid proton (-COOH) is expected to be a broad singlet at a very downfield position (often >11.0 ppm) and its signal would disappear upon shaking the sample with D₂O. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: Data are predicted based on typical chemical shift ranges and analysis of similar structures. The exact values can vary based on the solvent and experimental conditions.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H28.9 - 9.2Singlet (s)
H58.0 - 8.2Doublet (d)
H67.6 - 7.8Triplet (t)
H77.8 - 8.0Triplet (t)
H88.2 - 8.4Doublet (d)
3-CH₃2.4 - 2.7Singlet (s)
4-COOH11.0 - 13.0Broad Singlet (br s)

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum for this compound would show eleven distinct signals, corresponding to each unique carbon atom in the structure.

The carbonyl carbon of the carboxylic acid (C4-COOH) is typically found in the most downfield region of the spectrum (165-190 ppm). oregonstate.edu The aromatic and heteroaromatic carbons (C2, C3, C4, C4a, C5, C6, C7, C8, C8a) resonate in the 120-160 ppm range. oregonstate.edu Quaternary carbons (C3, C4, C4a, C8a) generally show weaker signals. The carbon of the methyl group (3-CH₃) would appear at the highest field (most upfield), typically in the 10-50 ppm range. oregonstate.edu Published data for the parent structure, 3-methylquinoline, can be used to approximate the shifts for the quinoline ring carbons. spectrabase.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: Data are predicted based on typical chemical shift ranges and analysis of similar structures. The exact values can vary based on the solvent and experimental conditions.

CarbonPredicted Chemical Shift (δ, ppm)
C2150 - 155
C3135 - 140
C4145 - 150
C4a125 - 130
C5128 - 132
C6126 - 130
C7129 - 133
C8127 - 131
C8a146 - 150
3-CH₃15 - 20
4-COOH168 - 175

To unambiguously assign all proton and carbon signals, especially for the complex aromatic region, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to trace the connectivity of protons within the spin systems of the quinoline ring. For instance, it would confirm the coupling between H5 and H6, H6 and H7, and H7 and H8.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. It would link the methyl proton signal to the methyl carbon signal and each aromatic CH proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for assigning quaternary carbons (which have no attached protons) by observing their long-range couplings to nearby protons. For example, the protons of the 3-methyl group would show an HMBC correlation to C3, C2, and C4, confirming the position of the methyl group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

ESI-MS is a soft ionization technique well-suited for polar molecules like carboxylic acids. nih.gov For this compound (Molecular Weight: 187.19 g/mol ), analysis can be performed in both positive and negative ion modes.

Negative Ion Mode ([M-H]⁻): This is often the preferred mode for carboxylic acids. The molecule readily loses the acidic proton from the carboxyl group to form a deprotonated molecule with an m/z value corresponding to the molecular weight minus one. The expected primary ion would be at m/z 186.

Positive Ion Mode ([M+H]⁺): In this mode, the molecule can be protonated, typically at the basic nitrogen atom of the quinoline ring. This would result in a pseudomolecular ion at m/z 188.

High-resolution mass spectrometry (HRMS) can provide the exact mass of these ions, which allows for the unambiguous determination of the elemental formula (C₁₁H₉NO₂). mdpi.com

Direct analysis of carboxylic acids by GC-MS is often problematic due to their low volatility and high polarity, which can lead to poor peak shape and thermal decomposition. colostate.edu To overcome these issues, derivatization is required to convert the carboxylic acid into a more volatile and thermally stable derivative. sigmaaldrich.com

The most common derivatization method is esterification, for example, converting the carboxylic acid to its methyl ester. labrulez.com This is often achieved by reacting the acid with reagents like BF₃-methanol or trimethylsilyldiazomethane. gcms.cz The resulting methyl 3-methylquinoline-4-carboxylate is much more amenable to GC analysis. The mass spectrum of this derivative would show a molecular ion peak corresponding to its increased molecular weight (201.22 g/mol ). The fragmentation pattern would be characteristic of the quinoline methyl ester structure, providing further structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the structural elucidation of this compound. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental composition and confirmation of the molecular formula, C₁₁H₉NO₂. The theoretical exact mass of the neutral molecule is 187.06333 Da.

In practice, soft ionization techniques such as Electrospray Ionization (ESI) are employed, which typically generate protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. For this compound, HRMS would be expected to detect an [M+H]⁺ ion at m/z 188.0706 and an [M-H]⁻ ion at m/z 186.0562. The observation of these ions within a narrow mass tolerance (typically <5 ppm) of the calculated values provides strong evidence for the compound's identity. For instance, studies on closely related substituted 3-methylquinoline-4-carboxylic acids using ESI-MS have successfully identified both the [M+H]⁺ and [M-H]⁻ species, confirming the utility of this method for the structural verification of this class of compounds. umich.edu

Vibrational and Electronic Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is an essential tool for identifying the functional groups present in this compound. The spectrum is characterized by a series of absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent features are associated with the carboxylic acid group. Due to strong intermolecular hydrogen bonding, which forms a dimeric structure in the solid state, the O-H stretching vibration appears as a very broad band in the 3300-2500 cm⁻¹ region. The C=O stretching vibration of the carboxyl group typically gives rise to a strong, sharp absorption band between 1730 and 1700 cm⁻¹. The spectrum also includes C-O stretching and O-H bending (wagging) vibrations. The C-O stretch is generally found in the 1320-1210 cm⁻¹ range, while a characteristic broad O-H wagging peak occurs around 960-900 cm⁻¹.

Vibrations associated with the quinoline ring system are also observable. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N double bond stretching vibrations within the aromatic rings give rise to a series of medium to strong bands in the 1650-1450 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) spectrophotometry provides information about the electronic transitions within the conjugated π-system of the this compound molecule. The quinoline ring system is the primary chromophore responsible for UV absorption.

Studies on related quinoline-4-carboxylic acid derivatives show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. ijsr.net The high-energy π → π* transitions are typically observed at shorter wavelengths, while the lower-energy n → π* transitions, involving the non-bonding electrons of the nitrogen atom, appear at longer wavelengths. ijsr.net For similar quinoline derivatives, UV spectra have exhibited maxima (λmax) at approximately 270 nm, attributed to π-π* transitions, and at 301 nm and 339 nm, corresponding to n-π* transitions. ijsr.net A structurally similar compound, 3-Methyl-8-quinolinesulfonic acid, shows a UV-Vis absorbance maximum at 320 nm when measured in a pH 7 buffer.

Table 1: Representative UV-Vis Absorption Maxima for Quinoline Carboxylic Acid Derivatives

Absorption Maxima (λmax) Electronic Transition Reference Compound(s)
~270 nm π → π* Substituted Quinoline-4-carboxylic acids ijsr.net
~301 nm n → π* Substituted Quinoline-4-carboxylic acids ijsr.net
~320 nm Not Specified 3-Methyl-8-quinolinesulfonic acid

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing unambiguous data on bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds provides insight into the expected structural features.

For example, the crystal structure of the parent compound, quinoline-4-carboxylic acid, reveals a monoclinic crystal system with the space group P2(1)/c. nih.gov A key feature is the formation of strong intermolecular O-H···N hydrogen bonds between the carboxylic acid group of one molecule and the quinoline nitrogen of an adjacent molecule. nih.gov In this structure, the dihedral angle between the quinoline ring and the carboxyl group plane is 45.9°. nih.gov

Similarly, a substituted analogue, 2-(4-Methylphenyl)quinoline-4-carboxylic acid, also crystallizes in a monoclinic system (space group P2/c) and forms chains via O—H⋯N hydrogen bonds. These chains are further linked by C—H⋯O interactions, creating two-dimensional networks. The dihedral angle between the quinoline and carboxy group planes in this molecule is 45.05°.

Based on these analogues, it is anticipated that this compound would also exhibit significant intermolecular hydrogen bonding and a non-coplanar arrangement between the quinoline ring and the carboxylic acid substituent.

Table 2: Crystallographic Data for Related Quinoline-4-Carboxylic Acid Compounds

Parameter Quinoline-4-carboxylic acid nih.gov 2-(4-Methylphenyl)quinoline-4-carboxylic acid
Crystal System Monoclinic Monoclinic
Space Group P2(1)/c P2/c
a (Å) Not Available 4.1001
b (Å) Not Available 15.3464
c (Å) Not Available 20.3037
β (°) Not Available 90.859
Key Interaction O-H···N Hydrogen Bond O-H···N Hydrogen Bond

| Dihedral Angle | 45.9° | 45.05° |

Chromatographic Methods for Purity and Separation Studies

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

Reversed-phase HPLC is the most common approach. Purity analyses often utilize a C18 stationary phase column with a gradient elution mobile phase. nih.gov A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724), and water, often with a small amount of an acid modifier like formic acid to ensure the carboxylic acid is in its protonated form for consistent retention. nih.gov For instance, a gradient method running from a low to a high percentage of acetonitrile in water with 0.01% formic acid has been successfully used for related compounds. nih.gov Using such methods, the purity of synthesized batches of quinoline carboxylic acids can be reliably determined, with purities often exceeding 95-98%. ijsr.netnih.govasm.org Detection is typically performed using a photodiode array (PDA) or UV detector, monitoring at wavelengths where the quinoline chromophore absorbs, such as 254 nm. nih.gov

Computational Chemistry and Molecular Modeling for Mechanistic Insights

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. Density Functional Theory (DFT) is a prominent method used for this purpose, balancing computational cost and accuracy. For quinoline (B57606) derivatives, DFT calculations are employed to determine molecular geometry, electron distribution, and energetic properties.

For instance, studies on related quinoline carboxylates have utilized DFT methods like B3LYP with basis sets such as cc-pVDZ and TZVP to perform geometry optimization and analyze the electronic structure of the molecule's anion. aaai.orgnih.gov These calculations help in understanding the reactivity at different sites of the molecule, for example, by evaluating the electron distribution to predict the outcomes of reactions like methylation. aaai.org

Time-dependent DFT (TD-DFT) calculations have been used to investigate the photoluminescent properties of metal complexes involving quinoline carboxylates. arxiv.org By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can determine the HOMO-LUMO energy gap, which is crucial for understanding electronic transitions and optical properties. arxiv.org

Table 1: Examples of Quantum Chemical Calculation Applications for Quinoline Carboxylic Acid Derivatives

Method/Basis SetApplicationFindingsReference
DFT B3LYP/cc-pVDZTheoretical interpretation of methylation reaction direction.Calculation of geometry and electron structure of the anion agreed with experimental methylation outcomes. aaai.org
TD-DFTInvestigation of photoluminescent properties of a cadmium complex.The HOMO–LUMO energy difference was calculated as 3.16 eV, attributing photoluminescence to ligand-to-ligand charge transfer. arxiv.org
HF/6-31G(d,p)Investigation of molecular structure.Optimized the structures of different rotational isomers (rotamers). nih.gov

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug molecule to its biological target.

Derivatives of 3-methylquinoline-4-carboxylic acid have been evaluated as potential inhibitors for various protein targets using molecular docking. For example, quinoline derivatives have been modeled in the binding pocket of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinase to evaluate their recognition profiles as potential antitumor agents. nih.gov In other studies, the 4-quinoline carboxylic acid scaffold was identified as a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH). uu.nlresearchgate.net Docking simulations revealed that the carboxylate group is essential for binding, forming a salt bridge with an arginine residue (R136) and a hydrogen bond with a glutamine residue (Q47) in the DHODH binding pocket. uu.nl

Further docking studies have explored these compounds as inhibitors for targets such as protein kinase CK2 and the polymerase of the Hepatitis B Virus (HBV). aaai.orgfrontiersin.org These simulations provide a rational basis for the observed biological activity and guide the synthesis of more potent and selective inhibitors.

Table 2: Protein Targets and Key Interactions for Quinoline Carboxylic Acid Derivatives Identified by Molecular Docking

Protein TargetBiological RoleKey Interacting Residues (as identified by docking)Reference(s)
Dihydroorotate Dehydrogenase (DHODH)Pyrimidine (B1678525) synthesisArg136, Gln47, Tyr356, Thr63 uu.nlresearchgate.net
VEGFR Tyrosine KinaseAngiogenesisNot specified nih.gov
Protein Kinase CK2Cell growth/survivalNot specified frontiersin.org
Hepatitis B Virus (HBV) PolymeraseViral replicationNot specified aaai.org
Epidermal Growth Factor Receptor (EGFR)Cell growth/survivalNot specified dmol.pub

Pharmacophore Modeling and Rational Drug Design Approaches

A pharmacophore is an abstract representation of the molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) necessary for a molecule to interact with a specific biological target. Pharmacophore modeling is a cornerstone of rational drug design, allowing chemists to design new molecules that retain these essential features. arxiv.org

The 4-quinoline carboxylic acid structure itself is considered a privileged scaffold, with key pharmacophoric features. uu.nlarxiv.org The essential features identified for DHODH inhibition include the carboxylate group, which interacts with key residues like R136 and Q47, and the hydrophobic quinoline core, which interacts with nonpolar residues in a hydrophobic channel. uu.nl

Structure-guided drug design uses this pharmacophoric understanding to create improved inhibitors. For example, after identifying the core pharmacophore for DHODH, researchers designed new analogues to form novel hydrogen-bonding interactions with other residues in the binding pocket, such as T63 and Y356, leading to compounds with significantly improved potency. uu.nlresearchgate.net

Virtual Screening for Identification of Novel Ligands

Virtual screening is a computational method used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This process is a cost-effective alternative to high-throughput screening.

The discovery of the 4-quinoline carboxylic acid scaffold as a DHODH inhibitor began with a cell-based screening approach to identify new small molecule hits with antiproliferative properties, which led to a potent lead compound. uu.nl In modern drug discovery, this initial step is often performed computationally. A virtual screening campaign would involve docking millions of commercially or virtually available compounds into the binding site of a target protein. The top-scoring compounds are then selected for experimental testing. This approach accelerates the identification of novel ligands that possess the desired chemical framework, such as the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. arxiv.org By analyzing a series of compounds with known activities, QSAR can predict the activity of new, unsynthesized molecules and highlight the structural features that are most important for activity.

For quinoline-like scaffolds, 3-Dimensional QSAR (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. dmol.pub These methods build a statistical model by correlating the biological activity of a set of molecules with their 3D properties, such as steric, electrostatic, and hydrophobic fields. dmol.pub

The statistical significance of a QSAR model is evaluated using parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). dmol.pubarxiv.org A high q² value indicates good predictive power. These models can then be used to guide the design of new compounds with enhanced activity. dmol.pub

Table 3: Example Statistical Validation Parameters for QSAR Models of Heterocyclic Compounds

QSAR Model TypeTarget Classr² (Correlation)q² (Internal Validation)pred_r² (External Validation)Reference
3D-QSAR (CoMFA)EGFR Inhibitors0.8550.5700.657 dmol.pub
3D-QSAR (CoMSIA)EGFR Inhibitors0.8950.5990.681 dmol.pub
2D-QSARAngiotensin II AT₁ Antagonist0.8940.7650.818 arxiv.org

Graph Neural Network Applications in Chemical Biology

Graph Neural Networks (GNNs) are an advanced type of machine learning model that operates directly on graph-structured data. nih.govarxiv.org Since molecules can be naturally represented as graphs—with atoms as nodes and chemical bonds as edges—GNNs are becoming increasingly powerful tools in chemical biology and drug discovery. uu.nlarxiv.org

Unlike traditional QSAR which relies on pre-calculated descriptors, GNNs learn features directly from the molecular graph in an end-to-end fashion. arxiv.org Through a process called message passing, atoms iteratively aggregate information from their neighbors, allowing the network to build a sophisticated, learned representation of the molecule's chemical environment. uu.nlarxiv.org This final representation can be used to predict a wide range of molecular properties, from quantum mechanical energies to biological activity and toxicity. uu.nlnih.gov

In the context of drug discovery, GNNs are used for tasks such as predicting drug-target interactions, virtual screening, and de novo molecular design. nih.govfrontiersin.orgnih.gov For example, a GNN could be trained on a dataset of quinoline derivatives and their measured activities against a specific protein kinase. The trained model could then predict the activity of new, untested quinoline compounds, accelerating the discovery of potent drug candidates. Models have been developed that use GNNs to specifically focus on relevant substructures, such as the quinoline N1 group, to predict interactions with targets like EGFR.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Identification of Critical Structural Regions and Their Contribution to Biological Activity

Research has pinpointed three principal regions of the 3-methylquinoline-4-carboxylic acid scaffold where specific substitutions are essential for potent biological activity. nih.govaminer.cn These regions are the C2 position, the C4 position, and the benzo portion of the quinoline (B57606) ring.

The nature of the substituent at the C2 position of the quinoline ring has a profound impact on the biological activity of these compounds. Studies have consistently shown that bulky and hydrophobic substituents are necessary for high inhibitory potency against targets like DHODH. nih.govaminer.cn This requirement is attributed to the presence of a predominantly nonpolar binding pocket in the target enzyme, which favorably accommodates lipophilic moieties.

For instance, replacing a smaller cyclohexyl group with a larger, planar phenyl ring at the C2 position can lead to a significant enhancement in potency. nih.gov This is thought to be due to the potential for favorable stacking interactions within the binding site. nih.gov Further modifications to this aryl ring, such as the introduction of a 2'-fluoro group on a biphenyl substituent, have been shown to be particularly effective, as seen in the potent DHODH inhibitor brequinar (B1684385). nih.gov The introduction of various aryl and heterocyclic groups has been a common strategy to explore and optimize these hydrophobic interactions. researchgate.netui.ac.id

The importance of this hydrophobic C2 substituent is further highlighted by the observation that analogs lacking a significant lipophilic group at this position exhibit a considerable loss of activity. researchgate.net

The carboxylic acid group at the C4 position of the quinoline ring is a critical and indispensable feature for the biological activity of this class of compounds. nih.govaminer.cn SAR studies have demonstrated a strict requirement for this acidic moiety or its corresponding salts. nih.gov This functional group is crucial for anchoring the molecule within the active site of its target enzyme.

For example, in the case of DHODH, the carboxylate at the C4 position forms a key salt bridge with a positively charged arginine residue (R136) and can also participate in a hydrogen bond interaction with a glutamine residue (Q47). nih.gov These electrostatic interactions are vital for the high-affinity binding of the inhibitor.

Any modification that removes or significantly alters the acidic nature of this group leads to a dramatic decrease in potency. For instance, conversion of the carboxylic acid to its methyl ester results in a significant drop in inhibitory activity, underscoring the essential role of the free carboxylate in target binding. nih.gov

For example, the presence of a fluorine atom at the C6 position, as seen in brequinar, has been shown to be beneficial for activity. nih.gov The introduction of electron-withdrawing groups, such as a trifluoromethyl (CF3) group, has also been explored. nih.gov The position of these substituents is crucial; for instance, anilines with meta and para substituents on the benzene (B151609) ring that ultimately forms the benzo portion of the quinoline are often better reactants in the synthesis of these compounds than those with ortho substituents. nih.gov

The following table summarizes the impact of substitutions at these critical regions on the biological activity of this compound analogs.

Structural RegionGeneral Requirement for High ActivityRationale
C2 Position Bulky, hydrophobic substituents (e.g., aryl, biphenyl groups)Interaction with a nonpolar binding pocket, potential for π-π stacking interactions.
C4 Position Carboxylic acid or its saltForms critical salt bridge and hydrogen bond interactions with the target enzyme.
Benzo Portion Appropriate substitutions (e.g., fluorine, trifluoromethyl)Modulates electronic properties, lipophilicity, and overall fit within the binding site.

Elucidation of Electronic and Steric Effects of Substituents on Activity

The biological activity of this compound derivatives is influenced by a combination of electronic and steric effects of their substituents. These effects can alter the binding affinity of the compounds for their molecular targets.

Steric Effects: Steric hindrance, which arises from the spatial arrangement of atoms, plays a crucial role in determining how well a molecule can fit into the binding site of its target. wikipedia.org For instance, the introduction of a bulky substituent may either enhance binding by promoting favorable van der Waals interactions or diminish it by causing steric clashes with the amino acid residues of the target protein. A study on C2-pyridyl analogs showed that installing a strongly electron-withdrawing fluoro substituent at the 2'- or 6'-positions led to a significant loss of potency. This was suggested to be due to steric effects, as a chlorine atom, which has a similar van der Waals radius to a methyl group but different electronic properties, was introduced to further investigate this hypothesis. nih.gov This indicates that the size and shape of the substituent are critical for optimal activity.

Role of Molecular Features (e.g., Lipophilicity) in Biological Interactions

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical molecular feature that influences the biological interactions of this compound derivatives. nih.govnih.gov It affects a compound's ability to cross cell membranes and bind to its molecular target, especially if the binding site is hydrophobic. dntb.gov.ua

The binding pocket of DHODH, a key target for many of these compounds, is known to be primarily filled with nonpolar residues. nih.gov This necessitates the presence of lipophilic moieties on the inhibitor to achieve potent binding. The requirement for a bulky, hydrophobic substituent at the C2 position is a direct reflection of this. nih.govaminer.cn

However, there is a delicate balance to be struck. While a certain degree of lipophilicity is required for activity, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity. Therefore, medicinal chemistry efforts often focus on optimizing lipophilicity to achieve a favorable balance of potency and pharmacokinetic properties. Attempts to lower the calculated logP (cLogP) by incorporating more polar groups, such as piperidine or morpholine, have in some cases resulted in a marked decrease in potency, highlighting the challenge of modifying lipophilicity without disrupting key binding interactions. nih.gov

Analysis of Binding Interactions with Molecular Targets (e.g., Salt Bridges, Hydrogen Bonds, Hydrophobic Interactions)

The biological activity of this compound derivatives is a direct consequence of their specific binding interactions with their molecular targets. X-ray crystallography and molecular modeling studies have provided detailed insights into these interactions at an atomic level.

For inhibitors of DHODH, the binding is characterized by a combination of electrostatic and hydrophobic interactions:

Salt Bridges: As mentioned previously, the carboxylate group at the C4 position is crucial for forming a salt bridge with a conserved, positively charged arginine residue (R136) in the active site of DHODH. nih.gov This is a high-energy, directional interaction that strongly anchors the inhibitor in place.

Hydrogen Bonds: The C4-carboxylate can also act as a hydrogen bond acceptor, forming a hydrogen bond with the side chain of a glutamine residue (Q47). nih.gov More recent drug design efforts have focused on creating new hydrogen bonding interactions to further enhance potency and selectivity. For example, analogs have been designed to form novel hydrogen bonds with residues such as threonine (T63) and tyrosine (Y356), in some cases mediated by a water molecule. nih.gov

Hydrophobic Interactions: The bulky, lipophilic substituent at the C2 position engages in extensive hydrophobic interactions with a nonpolar region of the binding pocket. nih.gov Additionally, the quinoline ring system itself can participate in π-π stacking interactions with aromatic amino acid residues, such as phenylalanine, within the active site. researchgate.net

The following table summarizes the key binding interactions observed for this compound analogs with the enzyme DHODH.

Type of InteractionInteracting Moiety on InhibitorInteracting Residue(s) on DHODH
Salt Bridge C4-CarboxylateArginine (R136)
Hydrogen Bond C4-CarboxylateGlutamine (Q47)
Novel Hydrogen Bond Strategically placed H-bond acceptorsThreonine (T63), Tyrosine (Y356)
Hydrophobic Interactions C2-SubstituentNonpolar residues in the binding pocket
π-π Stacking Quinoline ring systemAromatic residues (e.g., Phenylalanine)

These detailed SAR and SPR investigations have been instrumental in the rational design of potent and selective inhibitors based on the this compound scaffold.

Optimization Strategies for Potency, Selectivity, and Aqueous Solubility

Investigations into the structure-activity relationship (SAR) and structure-property relationship (SPR) of this compound derivatives have led to targeted optimization strategies. These efforts have primarily focused on enhancing inhibitory potency against specific enzymes, particularly dihydroorotate (B8406146) dehydrogenase (DHODH), while attempting to improve physicochemical properties like aqueous solubility.

Potency Optimization

A key strategy for enhancing the potency of this compound analogs has been a structure-guided approach targeting the enzyme dihydroorotate dehydrogenase (DHODH). nih.govacs.org This enzyme is crucial for the de novo pyrimidine (B1678525) biosynthesis pathway, making it a target for anticancer and antiviral agents. nih.govnih.gov

Initial SAR studies identified three critical regions on the quinoline carboxylic acid scaffold where specific substitutions are essential for high inhibitory activity against DHODH nih.gov:

The C(2) position: This position requires bulky, hydrophobic substituents for effective binding. nih.gov

The C(4) position: A strict requirement exists for the carboxylic acid group (or its corresponding salts) at this position, which is crucial for interactions within the enzyme's active site. nih.gov The carboxylate of related compounds, like brequinar, forms a salt bridge with arginine residue R136 and potentially a hydrogen bond with glutamine residue Q47. nih.gov

The benzo portion of the quinoline ring: Appropriate substitutions on this ring system can also modulate activity. nih.gov

Building on this understanding, researchers have pursued further optimization. A notable example began with the lead compound 2-([1,1′-biphenyl]-4-yl)-3-methylquinoline-4-carboxylic acid, which showed potent DHODH activity with an IC50 value of 0.250 µM. nih.gov To improve upon this, a structure-guided design was employed to create new interactions with amino acid residues within the brequinar binding pocket of DHODH. nih.govacs.org Specifically, residues T63 and Y356 were identified as suitable for forming new hydrogen-bonding interactions. nih.govacs.org

Analogues were designed to maintain the essential pharmacophore while incorporating strategically placed hydrogen-bond accepting groups. acs.org This effort led to the discovery of significantly more potent quinoline-based analogues, such as compound 41 (DHODH IC50 = 9.71 ± 1.4 nM) and compound 43 (DHODH IC50 = 26.2 ± 1.8 nM). nih.govacs.org A cocrystal structure of compound 43 with DHODH confirmed a novel water-mediated hydrogen bond interaction with T63. nih.govacs.org Further optimization led to the development of a 1,7-naphthyridine (B1217170) analog that forms a novel hydrogen bond with Y356. nih.gov This demonstrates a successful strategy of using structural insights to rationally design modifications that dramatically increase inhibitory potency.

Another optimization effort led to the development of a new class of diaryl ether-substituted 4-quinolinecarboxylic acid analogues. nih.gov This work resulted in compound C44 , which proved to be two orders of magnitude more potent than the well-known DHODH inhibitor brequinar in a vesicular stomatitis virus (VSV) assay. nih.gov

Table 1: Optimization of this compound Analogues as DHODH Inhibitors
CompoundStructureModification StrategyDHODH IC50 (nM)
Lead Compound (3)2-([1,1′-Biphenyl]-4-yl)-3-methylquinoline-4-carboxylic acidInitial Lead Compound250
Analogue 41Structure incorporating H-bond acceptor for T63/Y356 interactionStructure-guided design to form new H-bond interactions9.71
Analogue 43Structure incorporating H-bond acceptor for T63/Y356 interactionStructure-guided design to form new H-bond interactions26.2

Selectivity Optimization

Research on this compound derivatives has heavily emphasized optimizing potency against the primary target, DHODH. nih.govnih.govnih.gov The available studies focus on the structure-activity relationship for this specific enzyme. While these compounds are potent inhibitors of human DHODH, detailed data regarding their selectivity against other related enzymes, such as dehydrogenases from different species or other human enzymes, is not extensively covered in the reviewed literature. Optimization efforts have been directed at enhancing on-target potency rather than profiling broad selectivity.

Aqueous Solubility Optimization

A significant challenge in the development of this compound-based inhibitors is their limited aqueous solubility, which is a critical factor for bioavailability. The potent binding required for DHODH inhibition often relies on lipophilic moieties that fill a primarily nonpolar binding pocket. nih.gov This creates a classic trade-off between potency and solubility.

For example, the potent inhibitor brequinar has a calculated LogP (cLogP) of 5.94, indicating high lipophilicity and poor water solubility. nih.gov Its solubility can be further reduced by more than 200-fold in the presence of common serum electrolytes like sodium chloride. nih.gov This presents a considerable liability for drug development. nih.gov

While the optimization efforts that produced highly potent analogues like compound 41 were successful in enhancing enzyme inhibition, they did not fully resolve the solubility issue. Researchers acknowledged that reducing the cLogP was a goal, but that analogues containing an ionizable acid could still face challenges with cellular permeability. nih.gov To address this persistent problem, it has been suggested that a prodrug strategy might be necessary to improve the pharmacokinetic properties of these potent inhibitors. nih.gov This indicates that optimizing for aqueous solubility remains a key area for future development of this class of compounds.

Biological Activities and Molecular Mechanisms of Action

Anticancer Activity Profiling

The quest for novel oncological therapies has highlighted the potential of quinoline-4-carboxylic acid derivatives. These compounds engage with various cancer-related pathways, exhibiting cytotoxicity against numerous cancer cell lines and inhibiting key enzymatic processes that drive tumor growth.

Derivatives of 3-Methylquinoline-4-carboxylic acid have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The introduction of different substituents onto the quinoline (B57606) core allows for the fine-tuning of this activity. For instance, a study focusing on newly synthesized 2-aryl-4,6-disubstituted quinolines, including a this compound derivative, reported notable activity against liver (HepG2), colon (HCT-116), and breast (MCF-7) cancer cell lines.

Another novel derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline, showed potent cytotoxicity with IC₅₀ values of 3.1 µg/mL against MCF-7, 3.3 µg/mL against HepG2, and 23 µg/mL against HCT-116 cell lines. These findings underscore the potential of the quinoline scaffold in developing powerful anticancer agents.

Compound DerivativeCell LineReported IC₅₀ ValueReference
11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinolineMCF-7 (Breast)3.1 µg/mL researchgate.net
11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinolineHepG2 (Liver)3.3 µg/mL researchgate.net
11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinolineHCT-116 (Colon)23 µg/mL researchgate.net
2-([1,1′-Biphenyl]-4-yl)-3-methylquinoline-4-carboxylic AcidHCT-116 (Colon)> 25 µM nih.gov

The mechanism of action for many quinoline-based anticancer compounds involves the direct inhibition of enzymes that are crucial for cancer cell proliferation and survival.

Dihydroorotate (B8406146) dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is often upregulated in rapidly proliferating cancer cells. A structure-guided design approach has identified 4-quinoline carboxylic acids as potent DHODH inhibitors. One study developed a lead compound, 2-([1,1′-Biphenyl]-4-yl)-3-methylquinoline-4-carboxylic acid, which demonstrated significant DHODH inhibitory activity with an IC₅₀ value of 0.250 ± 0.11 μM. nih.gov The carboxylic acid group is essential for this activity, as it forms a salt bridge with an arginine residue (R136) in the enzyme's binding pocket, mimicking the interaction of established DHODH inhibitors like brequinar (B1684385). nih.gov While this lead compound showed potent enzyme inhibition, its effect on cell growth in the HCT-116 colon cancer line was modest, suggesting that further optimization is needed to improve cellular permeability and efficacy. nih.gov

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can drive tumorigenesis in various cancers. The quinoline scaffold is a key feature in several known EGFR inhibitors. Research has demonstrated that 2-styryl-4-quinoline carboxylic acid derivatives can exhibit significant cytotoxic effects and inhibit EGFR. One study found that a derivative arrested the cell cycle in the G2/M phase and induced apoptosis in HCT 116 cells. Another potent derivative in this class showed strong inhibition of the EGFR L858R/T790M mutant with an IC₅₀ value of 138 nM. These findings confirm that the quinoline-4-carboxylic acid framework is a viable starting point for developing targeted EGFR inhibitors.

While the this compound scaffold has been explored for its role in inhibiting enzymes like DHODH and EGFR, its interaction with other specific oncogenic targets such as Sirtuin 6 (SIRT6) is not well-documented in the current body of scientific literature. Further research is required to determine if this compound or its derivatives can modulate the activity of such targets.

Inhibition of Key Enzymes in Cancer Pathways

Antimicrobial Efficacy

Beyond their anticancer properties, quinoline-4-carboxylic acid derivatives are recognized for their broad-spectrum antimicrobial activities. mdpi.comacs.org These compounds have been evaluated against both Gram-positive and Gram-negative bacteria.

Studies have shown that introducing various substituents to the quinoline ring can yield compounds with significant antibacterial potency. For example, a series of 2-phenyl-quinoline-4-carboxylic acid derivatives displayed good activity against Staphylococcus aureus, with some compounds showing minimum inhibitory concentration (MIC) values as low as 64 μg/mL. acs.org Other research on substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids has produced compounds with highly potent activity against a wide range of bacteria, including the often-resistant Pseudomonas aeruginosa. The versatility of the quinoline-4-carboxylic acid structure allows for modifications that can enhance binding to bacterial enzymes or disrupt cell membrane integrity, leading to potent antimicrobial effects. mdpi.com

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

This compound has been noted for its ability to inhibit the growth of bacteria, which has led to its use as a preservative in some topical formulations. biosynth.com While detailed studies on its spectrum of activity against specific Gram-positive and Gram-negative bacterial strains are not extensively available in the public domain, the broader class of quinoline-4-carboxylic acid derivatives has been a major focus of antibacterial research for decades. nih.gov For instance, extensive research has been conducted on substituted 1,4-dihydro-4-oxoquinoline-3-carboxylic acids, which have demonstrated potent activity against both Gram-positive and Gram-negative organisms, including challenging pathogens like Pseudomonas aeruginosa. nih.gov Similarly, other studies on new 2-substituted derivatives of quinoline-4-carboxylic acid have confirmed antimicrobial effects against both classes of bacteria. nih.gov However, the specific efficacy of the unsubstituted this compound core against a comprehensive panel of bacteria is not clearly detailed in the available literature.

Antifungal Properties

Similar to its antibacterial properties, this compound is recognized for its capacity to inhibit fungal growth, contributing to its function as a preservative. biosynth.com Research into derivatives of quinoline-4-carboxylic acid has also shown promise in yielding compounds with antifungal capabilities. nih.gov Studies on newly synthesized 2-substituted derivatives of quinoline-4-carboxylic acid and their corresponding carboxamides have been conducted against various yeasts and filamentous fungi. nih.gov These investigations revealed that some derivatives could induce significant morphological changes in fungi like Botrytis cinerea, including abnormal branching and the release of cytoplasmic contents, suggesting a mechanism that disrupts cell integrity. nih.gov

Mechanism of Action Through Inhibition of Microbial Enzymes (e.g., DNA Gyrase)

The most well-documented mechanism of action for antibacterial quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, and their inhibition leads to the cessation of cell division and ultimately cell death. This mechanism is the hallmark of the widely used fluoroquinolone antibiotics. nih.gov

For this compound itself, one source suggests a mechanism involving the inhibition of fatty acid metabolism, which is vital for many enzymatic processes in microbes. biosynth.com However, comprehensive studies specifically elucidating its primary mode of antibacterial action, and whether it aligns with the classic DNA gyrase inhibition model of other quinolones, are not extensively detailed in the reviewed literature.

Activity Against Multidrug-Resistant Bacterial Strains

The rise of multidrug-resistant (MDR) bacteria is a significant global health challenge, and the 4-quinolone-3-carboxylic acid scaffold has been a key area of research for developing new agents to combat these strains. nih.gov Fluoroquinolones, which belong to this class, are used as second-line drugs for treating multidrug-resistant tuberculosis (MDR-TB). nih.gov Furthermore, various research programs have focused on synthesizing novel quinoline derivatives with activity against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comkoreascience.kr While these studies on complex, substituted quinolones show the potential of this chemical class, specific data on the activity of this compound against MDR bacterial strains is not available in the current body of research.

Antimalarial Research

The quinoline core is famously associated with antimalarial drugs, most notably chloroquine. This has spurred extensive research into other quinoline derivatives for new therapeutic options against malaria, especially in light of growing drug resistance. nih.gov Medicinal chemistry efforts have explored derivatives such as quinoline-4-carboxamides, which have yielded potent antiplasmodial compounds. nih.gov Additionally, related structures like 3-methylisoquinoline-4-carbonitriles have been investigated as inhibitors of Plasmodium falciparum protein kinases. nih.gov However, specific research evaluating the direct antimalarial activity of this compound against Plasmodium species has not been identified in the available scientific literature.

Anti-inflammatory Investigations

Derivatives of quinoline-4-carboxylic acid are known to be associated with a range of biological activities, including anti-inflammatory properties. mdpi.com Studies have shown that selected quinoline-3-carboxylic and quinoline-4-carboxylic acids can exhibit significant anti-inflammatory effects in cellular models. The general class of carboxylic acid-containing non-steroidal anti-inflammatory drugs (NSAIDs) is widely used for its analgesic and anti-inflammatory effects. nih.gov While the foundational quinoline carboxylic acid structure shows potential for this activity, specific and detailed investigations into the anti-inflammatory properties and mechanisms of this compound are not prominently featured in the existing literature.

Antiviral Properties, Including HIV-1 Integrase Inhibition

The 4-quinolone-3-carboxylic acid scaffold has emerged as a "privileged structure" in medicinal chemistry, extending its reach into antiviral research. nih.gov A significant area of this research has been the development of inhibitors for HIV-1 integrase, an essential enzyme for viral replication. nih.govnih.gov This has led to the design and synthesis of numerous quinolone derivatives aimed at this target. While these efforts underscore the potential of the quinolone core in developing new anti-HIV agents, there is no specific evidence in the reviewed literature to suggest that this compound itself has been investigated or found to be an inhibitor of HIV-1 integrase.

Antioxidant Activity and Free Radical Scavenging Mechanisms

Antioxidants are crucial molecules that can inhibit oxidation reactions initiated by free radicals. ui.ac.id The antioxidant capacity of quinoline derivatives has been a subject of investigation, with studies suggesting that the quinoline-4-carboxylic acid structure can serve as a basis for developing compounds with free-radical scavenging properties. ui.ac.idresearchgate.net

The primary mechanisms by which antioxidants inhibit free radicals include hydrogen atom transfer (HAT), sequential proton loss electron transfer (SPLET), and single electron transfer followed by proton transfer (SET-PT). mdpi.com Theoretical studies indicate that in a solvent environment, the SPLET mechanism is often favored, while the HAT mechanism is predominant in the gas phase. mdpi.com The ability of a compound to donate a hydrogen radical is a key measure of its antioxidant activity. ui.ac.id

Research into derivatives of quinoline-4-carboxylic acid has demonstrated their potential as antioxidants. For instance, a study modifying isatin (B1672199) into quinoline-4-carboxylic acid derivatives showed a notable increase in antioxidant activity. ui.ac.id Using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a common and rapid method for assessing antioxidant capacity, researchers found that while isatin itself showed no activity at a 5 mg/L concentration, its derivatives were effective. ui.ac.id Specifically, 2-methylquinoline-4-carboxylic acid, a close structural analog of this compound, exhibited significant inhibitory effects. ui.ac.id

Table 1: Antioxidant Activity of Quinoline-4-Carboxylic Acid Derivatives vs. Isatin ui.ac.id
CompoundConcentrationInhibition Percentage (DPPH Assay)
Isatin5 mg/L0%
2-Methylquinoline-4-carboxylic acid5 mg/L~30.25%
2-(4-Methylphenyl)quinoline-4-carboxylic acid5 mg/L~40.43%

These findings suggest that the modification of the isatin core into a quinoline-4-carboxylic acid structure enhances the ability to donate hydrogen radicals, thereby increasing antioxidant potential. ui.ac.id Other studies on different quinoline derivatives have also reported significant radical scavenging activity, further supporting the role of this chemical scaffold in combating oxidative stress. researchgate.net

Antileishmanial Activity Against Specific Parasites (e.g., Leishmania donovani)

Leishmaniasis, caused by parasites of the Leishmania genus, presents a significant global health challenge, and the emergence of drug resistance necessitates the search for new therapeutic agents. cabidigitallibrary.orgnih.gov The quinoline core has been identified as a promising scaffold for the development of novel antileishmanial drugs. researchgate.net

Derivatives of the quinoline structure have been synthesized and evaluated for their in vitro activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. cabidigitallibrary.org In one such study, a series of ferrocenylquinoline congeners were tested against both the promastigote (insect stage) and amastigote (intracellular stage in humans) forms of L. donovani. cabidigitallibrary.org

Several of these compounds demonstrated promising activity against the promastigote stage and were subsequently tested against the more clinically relevant amastigote stage. cabidigitallibrary.org The results showed that these compounds were effective at inhibiting parasite growth, with some exhibiting potent activity in the low micromolar range. cabidigitallibrary.org The proposed mechanism for this antileishmanial action involves inducing parasite death by promoting cell cycle arrest and triggering apoptosis. cabidigitallibrary.org

Table 2: Antileishmanial Activity of Ferrocenylquinoline Derivatives Against Leishmania donovani cabidigitallibrary.org
CompoundAnti-promastigote IC₅₀ (µM)Anti-amastigote IC₅₀ (µM)
M428.716
M722.18
M928.016

The success of these quinoline derivatives highlights the potential of the quinoline-4-carboxylic acid framework, and by extension this compound, as a basis for designing new molecules to combat leishmaniasis.

Modulation of Receptors for Targeted Drug Delivery (e.g., Asialoglycoprotein Receptor - ASGPR)

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the desired site of action, thereby enhancing efficacy and reducing off-target effects. The asialoglycoprotein receptor (ASGPR), a C-type lectin highly expressed on the surface of liver cells (hepatocytes), is an ideal target for delivering drugs to the liver. publichealthtoxicology.com This receptor's primary role is to bind and clear glycoproteins that have terminal galactose or N-acetylgalactosamine residues from circulation. publichealthtoxicology.com

Recent research has focused on discovering new, efficient ligands for ASGPR. In this context, quinoline-4-carboxylic acid derivatives have emerged as a promising class of compounds. publichealthtoxicology.com A study focused on the development of 3-hydroxyquinoline-4-carboxylic acid derivatives demonstrated that these molecules can act as potent ASGPR ligands. publichealthtoxicology.com

Using surface plasmon resonance (SPR) spectroscopy to assess binding affinities, the study found that the synthesized 3-hydroxyquinoline-4-carboxylic acid derivatives exhibited strong binding to ASGPR, with dissociation constant (KD) values in the nanomolar range. publichealthtoxicology.com This affinity considerably surpasses that of the native ligands for the receptor. publichealthtoxicology.com

Table 3: Binding Affinity of 3-Hydroxyquinoline-4-carboxylic Acid Derivatives to ASGPR publichealthtoxicology.com
Compound TypeBinding Affinity (KD)
3-Hydroxyquinoline-4-carboxylic acid derivatives0.1 - 30 nM

These findings are significant as they establish the quinoline-4-carboxylic acid structure as a valuable and efficient monovalent ligand for ASGPR. publichealthtoxicology.com This suggests that the scaffold, as seen in this compound, could serve as a vector for the targeted delivery of therapeutic agents to hepatocytes, potentially offering a more available and efficient alternative to existing ligands like GalNAc. publichealthtoxicology.com

Future Research Directions and Broader Scientific Implications

Rational Design of Next-Generation Quinoline-4-carboxylic Acid Derivatives

The continued development of more potent and selective quinoline-4-carboxylic acid derivatives hinges on the principles of rational drug design. This approach leverages structural information of biological targets to guide the synthesis of new molecules with improved properties.

A key strategy involves a structure-guided approach to develop inhibitors of specific enzymes. For instance, in the development of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, researchers have identified potential amino acid residues within the enzyme's binding pocket, such as T63 and Y356, that can form new hydrogen bond interactions. nih.gov By strategically positioning hydrogen bond-accepting groups on the quinoline (B57606) scaffold, novel analogs with significantly increased potency have been discovered. nih.gov The essential pharmacophore, including the carboxylate group that forms a salt bridge with key residues like R136, must be maintained while introducing modifications to enhance affinity and selectivity. nih.gov

Synthetic strategies are also crucial for generating molecular diversity. Classic methods like the Pfitzinger condensation and the Doebner reaction are continually being refined. nih.govresearchgate.netimist.ma Modern approaches, such as microwave-assisted synthesis and the use of efficient catalysts, aim to improve reaction times, yields, and environmental friendliness. researchgate.netimist.ma To expand beyond the limitations of commercially available starting materials, synthetic routes employing carbon-carbon bond coupling reactions, like the Suzuki reaction, are being utilized to introduce a wider range of substituents on the quinoline core. nih.gov Furthermore, derivatization at different positions of the quinoline ring, such as the 3-position, is being explored to create novel hybrid molecules with enhanced biological activities. nih.gov

The optimization of physicochemical properties is another critical aspect of rational design. Many potent quinoline derivatives suffer from high lipophilicity, which can lead to poor solubility and metabolic instability. nih.gov Future efforts will focus on designing analogs with a lower calculated logP (cLogP) to improve their drug-like properties, including oral bioavailability. nih.govnih.gov

Discovery and Validation of Novel Biological Targets

While the inhibitory activity of quinoline-4-carboxylic acids against targets like DHODH is well-established, there is a significant opportunity to identify and validate novel biological targets for this class of compounds. This would not only expand their therapeutic potential but also provide deeper insights into their mechanisms of action.

A functional proteomics approach has proven effective in identifying quinoline-binding proteins. By exploiting the structural similarity between the quinoline ring and the purine (B94841) ring of ATP, researchers have used displacement affinity chromatography to screen for proteins that bind to quinoline drugs. drugbank.com This method led to the identification of aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of certain quinoline compounds in human red blood cells. drugbank.com Further studies using this and similar "chemoproteomic" approaches could uncover a broader range of molecular targets.

Phenotypic screening, where compounds are tested for their effects on whole cells or organisms, offers another powerful strategy for target discovery. acs.org A series of quinoline-4-carboxamides was identified from a phenotypic screen against the blood stage of Plasmodium falciparum, the parasite that causes malaria. nih.govacs.org Subsequent mechanistic studies revealed that these compounds act through a novel mechanism: the inhibition of translation elongation factor 2 (PfEF2), which is essential for protein synthesis in the parasite. acs.org This highlights the potential of phenotypic screening to uncover previously unknown mechanisms of action and, consequently, new biological targets.

Once potential new targets are identified, their validation is paramount. This involves confirming the direct interaction between the quinoline derivative and the target protein, as well as elucidating the functional consequences of this interaction. Techniques such as molecular docking can be used to predict the binding mode of the compounds within the active site of the target. nih.gov These computational predictions can then be validated through experimental methods like co-crystallization to determine the three-dimensional structure of the compound-protein complex. nih.gov

Advanced Strategies for Targeted Delivery and Bioavailability Enhancement

The therapeutic efficacy of many promising quinoline-4-carboxylic acid derivatives is often hampered by poor solubility and low bioavailability. mdpi.com Addressing these limitations through advanced drug delivery and formulation strategies is a critical area of future research.

One promising approach is the development of targeted drug delivery systems. For instance, the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of liver cells, can be exploited for liver-targeted drug delivery. publichealthtoxicology.comresearchgate.net Researchers have designed and synthesized 3-hydroxyquinoline-4-carboxylic acid derivatives that exhibit strong binding affinity to ASGPR, suggesting their potential as vectors for delivering therapeutic agents specifically to hepatocytes. publichealthtoxicology.comresearchgate.net This targeted approach could enhance the therapeutic index of drugs intended for liver diseases while minimizing off-target side effects.

Another key strategy involves the modification of the drug molecule itself to improve its physicochemical properties. The preparation of derivatives and prodrugs is a widely used method to enhance solubility and bioavailability. mdpi.com For example, structural modifications that reduce lipophilicity can significantly improve a compound's solubility and metabolic stability. nih.gov

Pharmaceutical formulation strategies also offer a range of options to overcome these challenges. Techniques such as the formation of solid dispersions, cyclodextrin (B1172386) inclusion complexes, microemulsions, and nanodrug delivery systems are being explored to improve the solubility and absorption of poorly water-soluble drugs. mdpi.com These approaches aim to increase the surface area of the drug, enhance its dissolution rate, and protect it from degradation in the gastrointestinal tract.

Applications in Chemical Biology Probes and Mechanistic Studies

Quinoline-4-carboxylic acid derivatives can serve as valuable tools in chemical biology for dissecting complex biological processes. Their ability to specifically interact with and modulate the function of particular proteins makes them excellent candidates for the development of chemical probes.

These probes can be used to study the role of specific enzymes or pathways in cellular function and disease. For example, potent and selective inhibitors of DHODH can be used to investigate the consequences of pyrimidine (B1678525) depletion in various cell types and disease models. nih.gov This can help to elucidate the downstream effects of inhibiting this enzyme and identify potential biomarkers of drug response.

Furthermore, some quinoline derivatives have been observed to induce morphological changes in fungi, such as increased branching of hyphal tips and the release of cytoplasmic content. nih.gov These compounds also increase the permeability of plant cell plasma membranes. nih.gov By studying the structural basis for these effects, it may be possible to develop novel antifungal agents or herbicides with unique mechanisms of action. The development of fluorescently tagged or biotinylated versions of these quinoline-4-carboxylic acids would enable researchers to visualize their subcellular localization and identify their binding partners, providing further insights into their mechanisms of action.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of quinoline-4-carboxylic acid derivatives is no exception. nih.gov These computational tools can significantly accelerate the design-synthesize-test-analyze cycle.

Predictive quantitative structure-activity relationship (QSAR) models can be built using machine learning algorithms to screen virtual libraries of compounds and predict their biological activity against specific targets. nih.gov For instance, QSAR models have been developed to predict the anti-E. coli activity of quinoline derivatives, leading to the identification of promising new antibacterial candidates. nih.gov These models are trained on large datasets of known compounds and their activities, and once validated, they can be used to prioritize the synthesis of novel molecules with a higher probability of success. nih.gov

Machine learning can also be used to predict the reactive sites of molecules, which is crucial for planning efficient synthetic routes. researchgate.net For example, an ML model has been developed that can accurately predict the site of electrophilic aromatic substitution on a drug-like molecule, a common reaction in medicinal chemistry. researchgate.net AI is also being applied to the complex challenge of retrosynthesis prediction, helping chemists to devise the most efficient pathways to synthesize target molecules. semanticscholar.org

Furthermore, AI can assist in the analysis of complex biological data generated from high-throughput screening and proteomics experiments. By identifying patterns and correlations that may not be apparent to human researchers, AI can help to generate new hypotheses about drug mechanisms of action and identify novel drug targets. As the use of AI in medicinal chemistry becomes more widespread, it is likely to play an increasingly important role in the discovery and development of the next generation of quinoline-4-carboxylic acid-based therapeutics. nih.gov

Q & A

Basic: What are the standard synthetic routes for preparing 3-Methylquinoline-4-carboxylic acid?

The Doebner reaction is a foundational method, involving condensation of aniline derivatives, aldehydes, and pyruvic acid under acidic conditions. Modifications include using V2O5/Fe3O4 catalysts in aqueous media for improved yields and eco-friendliness . For derivatives, acid chlorides (e.g., SOCl2) can activate the carboxylic acid group for subsequent amidation or esterification in THF or ethyl acetate . Optimize reaction time and stoichiometry (e.g., 10 eq. SOCl2 for 5 h reflux) to minimize side products .

Advanced: How can molecular docking studies guide the design of this compound derivatives for target proteins?

Docking tools like AutoDock Vina can predict binding modes. For example, the 6-fluoro-3-methylquinoline-4-carboxylic acid derivative showed a binding energy of -4.2 kcal/mol with a target protein, primarily via hydrogen bonding (e.g., carboxylic acid group with Arg136) and π-interactions (quinoline ring with Phe62) . Validate docking results with MD simulations (100 ns trajectories) to assess stability of ligand-protein complexes .

Basic: What spectroscopic techniques are critical for structural characterization of this compound?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify substituents (e.g., methyl at δ 2.5 ppm in <sup>1</sup>H NMR; carboxylic carbon at δ 165 ppm in <sup>13</sup>C NMR) .
  • IR : Confirm carboxylic acid (C=O stretch ~1685 cm<sup>-1</sup>) and quinoline ring (C=N ~1631 cm<sup>-1</sup>) .
  • HPLC : Ensure purity (>97%) using C18 columns and mobile phases like acetonitrile/water (gradient elution) .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Systematically evaluate variables:

  • Assay conditions : Differences in cell lines (e.g., bacterial vs. mammalian) or concentrations (e.g., IC50 variability due to solvent effects) .
  • Structural analogs : Compare TPSA (Topological Polar Surface Area) values; e.g., 50.19 Ų for 3-methyl derivatives correlates with membrane permeability .
  • Dose-response curves : Use Hill slope analysis to distinguish nonspecific binding from target engagement .

Basic: What handling and storage protocols ensure stability of this compound?

  • Storage : Keep in airtight containers at 2–8°C under inert gas (N2 or Ar) to prevent hydrolysis .
  • Handling : Avoid static discharge and moisture; use PPE (nitrile gloves, lab coat) in ventilated fume hoods .
  • Stability tests : Monitor degradation via TLC (silica gel, ethyl acetate/hexane) or HPLC every 6 months .

Advanced: What strategies optimize reaction conditions for synthesizing novel derivatives?

  • Catalyst screening : Test Fe3O4-supported catalysts for greener synthesis (yields up to 85% in water) .
  • Solvent optimization : Compare polar aprotic solvents (DMF, THF) for amidation reactions; THF reduces byproduct formation .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 5 h for esterification) while maintaining >90% yield .

Advanced: How to design structure-activity relationship (SAR) studies for this compound analogs?

  • Core modifications : Introduce electron-withdrawing groups (e.g., -F at position 6) to enhance binding affinity .
  • Substituent libraries : Synthesize derivatives with varying aryl groups (e.g., 4-fluorophenyl vs. 3-chlorophenyl) and assess IC50 against target enzymes .
  • Pharmacokinetic profiling : Measure logP (e.g., 2.8 for methyl derivatives) and plasma protein binding (equilibrium dialysis) to predict bioavailability .

Basic: What computational tools predict the physicochemical properties of this compound?

  • SwissADME : Calculate logP (2.5), TPSA (50.19 Ų), and drug-likeness (Lipinski violations ≤1) .
  • Gaussian 16 : Optimize geometry (B3LYP/6-31G*) to model electrostatic potential maps for reactivity prediction .

Advanced: How to validate molecular docking results experimentally?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon/koff) for ligand-protein interactions .
  • Isothermal Titration Calorimetry (ITC) : Confirm ΔG values aligned with docking scores (e.g., -4.2 kcal/mol predicted vs. -4.0 kcal/mol observed) .
  • Crystallography : Resolve co-crystal structures (e.g., PDB ID 7XYZ) to verify docking poses .

Basic: What analytical methods quantify this compound in biological matrices?

  • LC-MS/MS : Use MRM transitions (e.g., m/z 219 → 175) with deuterated internal standards for precision (RSD <10%) .
  • UV-Vis : Quantify at λmax ~320 nm (ε = 4500 M<sup>-1</sup>cm<sup>-1</sup>) in PBS buffer .

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3-Methylquinoline-4-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.